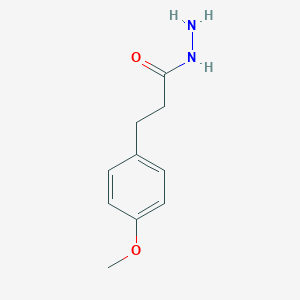

3-(4-Methoxyphenyl)propanohydrazide

Description

Overview of Hydrazide Scaffolds in Drug Discovery and Development

Hydrazides, characterized by the R-C(=O)NHNH2 functional group, are a versatile class of organic compounds that have proven to be a rich source of biologically active molecules. mdpi.com Their unique structural features, including the ability to form stable complexes with metal ions and participate in hydrogen bonding, make them attractive scaffolds for the design of new drugs. The hydrazide moiety is a key component in a wide array of pharmaceutical agents, demonstrating a broad spectrum of activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.gov

The significance of hydrazides in medicinal chemistry is underscored by their role as building blocks for the synthesis of various heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which are themselves important pharmacophores. mdpi.com This synthetic accessibility allows for the creation of diverse chemical libraries, enhancing the probability of identifying lead compounds with desired therapeutic effects.

Rationale for Investigating 3-(4-Methoxyphenyl)propanohydrazide within Medicinal Chemistry

The specific compound, this compound, presents a compelling case for focused investigation. Its molecular structure combines the reactive hydrazide group with a 4-methoxyphenylpropanoyl moiety. The methoxy (B1213986) group on the phenyl ring can influence the compound's electronic properties and its ability to interact with biological targets. Furthermore, the propanohydrazide linker provides a degree of conformational flexibility, which can be crucial for optimal binding to receptor sites.

The rationale for its investigation is further supported by the known biological activities of related structures. For instance, compounds containing the 4-methoxyphenyl (B3050149) group have been explored for various therapeutic applications. The parent compound, 3-(4-methoxyphenyl)propionic acid, and its derivatives have been studied for their potential roles in metabolic regulation and other biological processes. nih.govmdpi.com The combination of this phenylpropanoid structure with the versatile hydrazide functional group suggests a high potential for novel biological activities.

Scope and Objectives of Current Academic Research Trajectories for the Chemical Compound

Current research efforts surrounding this compound and its analogues are primarily directed towards synthesis, structural characterization, and the exploration of their biological potential. A key objective is to synthesize a series of derivatives by modifying the core structure to understand structure-activity relationships (SAR). This involves introducing different substituents on the phenyl ring or altering the length and nature of the linker to optimize biological activity.

A significant area of research focuses on the potential antimicrobial and anticancer activities of these compounds. Researchers are investigating the mechanisms by which these molecules may inhibit the growth of pathogenic microorganisms or cancer cells. Furthermore, the potential for these hydrazide derivatives to act as enzyme inhibitors is another active area of exploration, given that hydrazides have been identified as inhibitors of enzymes like histone deacetylases (HDACs). acs.org The overarching goal is to identify novel lead compounds that could be further developed into effective therapeutic agents.

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C10H14N2O2 | nih.govchemicalbook.com |

| Molecular Weight | 194.23 g/mol | chemicalbook.com |

| CAS Number | 121670-33-5 | chemicalbook.com |

| Appearance | Solid | bldpharm.com |

| Storage | 2-8°C, Sealed in dry conditions | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-5-2-8(3-6-9)4-7-10(13)12-11/h2-3,5-6H,4,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZQOADVWOLSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395151 | |

| Record name | 3-(4-methoxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121670-33-5 | |

| Record name | 3-(4-methoxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Methoxyphenyl Propanohydrazide

Established Synthetic Routes for 3-(4-Methoxyphenyl)propanohydrazide

The synthesis of this compound has been achieved through several reliable methods, primarily involving condensation reactions and the strategic derivatization of its precursors.

Condensation Reactions Utilizing Hydrazine (B178648) Hydrate (B1144303) and Precursors

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between an appropriate precursor and hydrazine hydrate. The most common precursor for this reaction is methyl 3-(4-methoxyphenyl)propionate. This reaction is typically carried out by refluxing the ester with hydrazine hydrate, often in an alcoholic solvent such as ethanol. The process is efficient, with reported yields as high as 93% when the reaction is conducted at temperatures between 110-120°C. chemicalbook.com

Another viable precursor is 3-(4-methoxyphenyl)propionic acid itself. However, the direct reaction of a carboxylic acid with hydrazine hydrate to form a hydrazide is generally less efficient than the corresponding reaction with an ester. Therefore, the acid is often first converted to a more reactive derivative.

Table 1: Synthesis of this compound via Condensation with Hydrazine Hydrate

| Precursor | Reagents | Reaction Conditions | Yield (%) | Reference |

| Methyl 3-(4-methoxyphenyl)propionate | Hydrazine hydrate | 110-120°C | 93 | chemicalbook.com |

| 3-(4-Methoxyphenyl)propionic acid | Hydrazine hydrate | Varies | Moderate | researchgate.net |

Strategic Precursor Derivatization Approaches

To enhance the reactivity of the carboxylic acid function and facilitate the formation of the hydrazide, 3-(4-methoxyphenyl)propionic acid can be converted into more reactive intermediates. A common strategy involves the transformation of the carboxylic acid into an acyl chloride. For instance, 3-(4-methoxyphenyl)propionic acid can be treated with a chlorinating agent like thionyl chloride to produce 3-(4-methoxyphenyl)propionyl chloride. This highly reactive acyl chloride can then readily react with hydrazine hydrate at lower temperatures to yield the desired this compound. While effective, this method requires careful handling of the reactive acyl chloride. chemicalbook.com

Novel Synthetic Strategies and Process Optimization for this compound

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of hydrazides, including this compound.

Application of Green Chemistry Principles in Synthetic Protocols

Green chemistry principles advocate for the reduction of waste and the use of less hazardous substances. In the context of hydrazide synthesis, this has led to the exploration of solvent-free and microwave-assisted reaction conditions. For example, the direct reaction of carboxylic acids with hydrazine hydrate can be significantly accelerated under microwave irradiation, often eliminating the need for a solvent and reducing reaction times from hours to minutes. researchgate.net Another eco-friendly approach is the use of grinding techniques, where the solid reactants are ground together, promoting the reaction in the absence of a solvent. researchgate.net These methods offer the potential for higher yields, reduced energy consumption, and a cleaner reaction profile. researchgate.netresearchgate.net

Table 2: Comparison of Conventional and Green Synthesis Methods for Hydrazides

| Method | Typical Conditions | Advantages | Disadvantages |

| Conventional Heating | Reflux in solvent (e.g., ethanol) for several hours | Established and reliable | Long reaction times, solvent waste, energy intensive |

| Microwave Irradiation | Solvent-free or minimal solvent, irradiation for minutes | Rapid reaction, high yields, energy efficient | Requires specialized equipment |

| Grinding | Solvent-free, mechanical mixing | Simple, solventless, high efficiency | May not be suitable for all substrates |

Catalytic Approaches for Enhanced Reaction Efficiency

The use of catalysts can significantly improve the efficiency and selectivity of hydrazide synthesis. For the direct amidation of carboxylic acids with hydrazines, Lewis acids such as zinc chloride (ZnCl₂) have been shown to be effective catalysts. rsc.org This method allows for the direct formation of the amide bond from the carboxylic acid, bypassing the need for a more reactive derivative and generating water as the only byproduct. rsc.org Other catalytic systems, including those based on palladium, have been developed for the amidation of esters, which could potentially be applied to the synthesis of this compound. mdpi.com These catalytic methods often require milder reaction conditions and can lead to improved atom economy. mdpi.comcatalyticamidation.info

Functionalization and Derivatization Strategies of this compound

The hydrazide functional group in this compound is a versatile handle for further chemical transformations, making it a valuable intermediate in the synthesis of various heterocyclic compounds. A primary reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. nih.gov These hydrazones can then be used as precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry. For instance, hydrazones can be cyclized to form pyrazoles, oxadiazoles, and other important ring systems. researchgate.net The specific reaction conditions and the nature of the carbonyl compound used will determine the final heterocyclic product.

Formation of Hydrazone Derivatives and Schiff Bases

The reaction of hydrazides with aldehydes or ketones to form hydrazones is a fundamental transformation in organic chemistry. dergipark.org.tr this compound readily undergoes condensation reactions with various carbonyl compounds to yield the corresponding hydrazone derivatives. This reactivity is attributed to the nucleophilic nature of the terminal nitrogen atom of the hydrazide group, which attacks the electrophilic carbonyl carbon. dergipark.org.trnih.gov The resulting hydrazones, which contain an azomethine (-C=N-) group, are often stable, crystalline solids. researchgate.net

Similarly, the reaction of this compound with aldehydes or ketones can also lead to the formation of Schiff bases. nih.govjmchemsci.com These compounds, also characterized by the presence of a carbon-nitrogen double bond, are crucial intermediates in the synthesis of various biologically active molecules. jmchemsci.com The formation of both hydrazones and Schiff bases is often catalyzed by a small amount of acid and can be carried out in various solvents, including methanol (B129727) and glacial acetic acid. nih.govnih.gov

For instance, a series of 4-methoxybenzoylhydrazones were synthesized by refluxing 4-methoxybenzohydrazide with different aldehydes in methanol with a catalytic amount of acetic acid. nih.gov In another study, hydrazone derivatives were synthesized by the condensation of 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile with different benzohydrazides. ijpsr.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehyde/Ketone | Hydrazone/Schiff Base | dergipark.org.trjmchemsci.com |

| 4-Methoxybenzohydrazide | Various Aldehydes | 4-Methoxybenzoylhydrazones | nih.gov |

| 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile | Benzohydrazides | Hydrazone derivatives | ijpsr.com |

Integration with Diverse Heterocyclic Scaffolds (e.g., Isatin (B1672199), Pyrazole)

The versatility of this compound extends to its use in the synthesis of various heterocyclic compounds. These reactions often involve the hydrazide moiety participating in cyclization or condensation reactions to form new ring systems.

Isatin Derivatives: The reaction of hydrazides with isatin (1H-indole-2,3-dione) provides a straightforward route to the synthesis of isatin-based hydrazones. For example, 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide reacts with isatin in the presence of a catalytic amount of concentrated hydrochloric acid to yield the corresponding hydrazone. nih.gov Isatin and its derivatives are known to possess a wide range of biological activities. nih.gov

Pyrazole (B372694) Derivatives: Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, can be synthesized through various routes involving hydrazines and their derivatives. researchgate.net One common method is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. While direct synthesis of pyrazoles from this compound is less commonly reported, its derivatives can be utilized. For instance, the cyclocondensation of arylhydrazines with carbonyl derivatives can yield substituted pyrazoles. nih.gov The synthesis of pyrazole derivatives is of significant interest due to their prevalence in bioactive compounds. nih.govnih.gov

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Reference |

| 5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide | Isatin | Isatin-pyrazole hydrazone | nih.gov |

| Arylhydrazine | Carbonyl derivatives | Substituted pyrazole | nih.gov |

Structural Modifications for Targeted Analog Design

The core structure of this compound can be systematically modified to create a library of analogs with tailored properties. These modifications can be aimed at enhancing biological activity, improving pharmacokinetic profiles, or exploring structure-activity relationships (SAR).

One approach involves the derivatization of the hydrazide functional group to form various hydrazones, as discussed previously. The introduction of different aromatic or heterocyclic aldehydes and ketones allows for the exploration of a wide range of substituents at this position. nih.gov

Another strategy involves modifications to the methoxyphenyl ring. For example, the methoxy (B1213986) group can be replaced with other substituents to investigate their electronic and steric effects on the molecule's properties. Furthermore, the core structure can be used as a starting point for more complex syntheses, leading to novel heterocyclic systems. For instance, the synthesis of various pyrazole derivatives often starts from precursors that can be conceptually related to modifications of the this compound scaffold. nih.govresearchgate.net

A study on 4-methoxy-1,3-benzenediolylhydrazones involved the synthesis of nineteen derivatives with two hydrazone moieties to evaluate their antiplatelet activity. nih.gov This highlights the rational design of analogs based on a core structure to achieve a specific biological outcome.

Prodrug Design and Development Utilizing the Chemical Compound

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility or rapid metabolism, by chemically modifying the active compound. orientjchem.org The resulting prodrug is inactive and is converted to the active drug in the body through enzymatic or chemical transformation. orientjchem.org

The hydrazide functionality in this compound and its derivatives can be a suitable handle for prodrug design. For example, the hydrazide can be acylated to form a more lipophilic derivative that can have improved membrane permeability. This ester or amide linkage can then be cleaved in vivo by esterases or amidases to release the active hydrazide.

While specific examples of prodrugs derived directly from this compound are not extensively documented in the provided search results, the principles of prodrug design are broadly applicable. For instance, a study described the synthesis of a prodrug of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid by conjugating it with a dipeptide. nih.gov This approach aims to improve the delivery of the active compound. Similarly, ester prodrugs of other complex molecules have been designed and synthesized to enhance their pharmacokinetic properties. nih.gov The design of prodrugs often involves creating ester, amide, or carbamate (B1207046) linkages to a parent drug. orientjchem.org

Biological Activity and Pharmacological Screening of 3 4 Methoxyphenyl Propanohydrazide and Its Derivatives

In Vitro Pharmacological Evaluation

Recent research has centered on the synthesis and biological assessment of a series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide. These studies aim to elucidate the structure-activity relationships that govern their potential as therapeutic agents.

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative effects of newly synthesized hydrazide derivatives have been evaluated against various cancer cell lines to determine their potential as anticancer agents.

The in vitro anticancer activity of a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity. The compounds were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

The results indicated that the tested compounds generally exhibited greater cytotoxicity against the U-87 glioblastoma cell line compared to the MDA-MB-231 breast cancer cell line. nih.gov One of the most active compounds identified against the U-87 cell line was 1-(4-Fluorophenyl)-2-({5-[2-((4-methoxyphenyl)amino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanone, which reduced cell viability to 19.6 ± 1.5%. nih.gov

Against the MDA-MB-231 cell line, several compounds demonstrated notable activity. The compounds 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide, 1-(4-chlorophenyl)-2-({5-[2-((4-methoxyphenyl)amino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanone, and N'-((E)-2-hydroxy-5-nitrobenzylidene)-3-((4-methoxyphenyl)amino)propanehydrazide reduced breast cancer cell viability to 43.7 ± 7.4%, 44.6 ± 8.0%, and 46.2 ± 5.0%, respectively. nih.gov

Table 1: Antiproliferative Activity of Selected 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives in 2D Cell Culture

| Compound | Target Cell Line | % Cell Viability ± SD |

|---|---|---|

| 1-(4-Fluorophenyl)-2-({5-[2-((4-methoxyphenyl)amino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanone | U-87 | 19.6 ± 1.5 |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | MDA-MB-231 | 43.7 ± 7.4 |

| 1-(4-chlorophenyl)-2-({5-[2-((4-methoxyphenyl)amino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanone | MDA-MB-231 | 44.6 ± 8.0 |

Information regarding the evaluation of 3-(4-Methoxyphenyl)propanohydrazide or its derivatives in three-dimensional (3D) spheroid and tumor models is not available in the reviewed scientific literature.

The primary cancer cell lines investigated for the antiproliferative activity of the synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231. nih.gov There is no available data on the assessment of these specific compounds against HT-29 (colon carcinoma) or A375 (melanoma) cell lines.

Antimicrobial Activity Investigations

Hydrazide-hydrazone derivatives are a class of compounds recognized for their broad spectrum of pharmacological activities, including significant antimicrobial potential impactfactor.org. Research into these compounds is driven by the increasing resistance of microorganisms to conventional antibiotics impactfactor.org. The hydrazide-hydrazone moiety is a key structural feature in various bioactive agents and has been investigated for antibacterial, antifungal, and antibiofilm properties impactfactor.orgmdpi.comnih.gov.

Hydrazide-hydrazone derivatives have shown varied efficacy against both Gram-positive and Gram-negative bacteria mdpi.comnih.gov. Gram-negative bacteria generally present a greater challenge for antimicrobial agents due to their complex outer membrane nih.gov. However, certain hydrazone derivatives have demonstrated potent activity against these strains. For instance, some novel hydrazide-hydrazones of nicotinic acid showed very strong activity against P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 0.19 μg/ml nih.gov.

The activity is often structure-dependent. The inclusion of a 4-NO₂ substitution in the phenyl ring of certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives led to enhanced activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, K. pneumoniae) bacteria mdpi.com. In another study, derivatives of 5-nitrofuran-2-carboxylic acid displayed high antibacterial activity, particularly against Gram-positive strains like S. epidermidis and various S. aureus strains, with MIC values ranging from 0.48 to 15.62 μg/mL mdpi.com.

Table 2: Antibacterial Activity of Selected Hydrazide-Hydrazone Derivatives

| Derivative Class | Bacterial Strain(s) | MIC Range (μg/mL) | Reference |

|---|---|---|---|

| Nicotinic Acid Hydrazones | P. aeruginosa | 0.19 - 0.22 | nih.gov |

| 5-Nitrofuryl Hydrazide-hydrazones | S. epidermidis, S. aureus, B. subtilis | 0.48 - 15.62 | mdpi.com |

The antifungal potential of hydrazide and hydrazone derivatives has been investigated against various fungal pathogens mdpi.com. Certain hydrazone derivatives have demonstrated notable antifungal activity at a concentration of 32 µg/mL against several Candida species, including C. auris and C. parapsilosis tandfonline.com. The specific chemical structure, such as the presence or absence of a nitro group, can significantly influence the antifungal effect tandfonline.com.

For example, novel indol-2-one derivatives incorporating a hydrazide-hydrazone moiety were found to have potent antifungal properties against C. albicans (MIC = 31.25 µg/mL) and F. oxysporum (MIC = 125 µg/mL) mdpi.com. Steroidal hydrazones have also exhibited good antifungal activity, with MICs ranging from 0.37 to 1.50 mg/mL against tested fungi bg.ac.rs. The mechanism for this activity may involve the inhibition of enzymes crucial for fungal cell wall synthesis, such as 14-alpha demethylase bg.ac.rs.

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antimicrobial agents mdpi.com. Hydrazone derivatives have been identified as having promising antibiofilm capabilities tandfonline.com.

Studies have specifically evaluated the effects of these derivatives on biofilms formed by Candida species tandfonline.com. The ability of these compounds to interfere with biofilm formation is a critical area of research, as it presents a strategy to combat persistent and resistant infections mdpi.commdpi.com. While specific data on this compound is limited, the broader class of hydrazide-hydrazones shows potential in this area. For instance, some steroidal hydrazone derivatives have been evaluated for their antibiofilm activity, indicating a wider interest in this functional group for developing anti-biofilm agents bg.ac.rs.

Immunomodulatory Effects and Pathway Inhibition

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central mediator of inflammation nih.gov. It plays a key role in the response of immune cells to stimuli such as cytokines and bacterial antigens nih.gov. The dysregulation of this pathway is implicated in numerous inflammatory diseases, making it a significant therapeutic target nih.gov.

Compounds structurally related to this compound have been shown to inhibit the NF-κB signaling pathway. Specifically, research on a related phenolic amide ester demonstrated that it could significantly inhibit the phosphorylation of the NF-κB p65 subunit in lipopolysaccharide (LPS)-stimulated monocyte/macrophage-like cells nih.gov. LPS typically activates the IKK complex, which then phosphorylates components of the NF-κB pathway, leading to the transcription of pro-inflammatory genes nih.gov. By inhibiting the phosphorylation of p65, the compound effectively blocks this inflammatory cascade nih.gov. This suggests that molecules with a similar backbone may exert anti-inflammatory effects by modulating this critical pathway.

Enzyme Inhibition Studies

Phosphodiesterase-4 (PDE4) Inhibition

Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. nih.govnih.gov PDE4 inhibitors work by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of inflammatory cells and mediators. researchgate.netfrontiersin.org While a wide range of compounds have been investigated as PDE4 inhibitors, specific data on the PDE4 inhibitory activity of this compound or its derivatives is not available in the provided research.

Cyclooxygenase (COX) Isoform Inhibition (COX-1 and COX-2)

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2 isoforms, are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain. stanford.edu Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. mdpi.com COX-1 is generally considered a "housekeeping" enzyme with protective roles in the gastrointestinal tract, while COX-2 is primarily induced during inflammation. mdpi.com The development of selective COX-2 inhibitors has been a major goal in drug discovery to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Although derivatives of structurally related compounds like pyrazoles have been synthesized and shown to have anti-inflammatory effects, suggesting a potential interaction with the COX pathway, specific inhibitory concentration (IC50) values and selectivity data for this compound and its derivatives against COX-1 and COX-2 are not documented in the available literature. nih.govresearchgate.netnih.gov

In Vivo Pharmacological Models and Therapeutic Potential

Evaluation in Preclinical Disease Models (e.g., Inflammation, Pulmonary Hypertension)

Preclinical animal models are crucial for evaluating the potential of new chemical entities in treating diseases. For inflammation, models such as carrageenan-induced paw edema in rats are commonly used to assess the anti-inflammatory activity of novel compounds. researchgate.net

For pulmonary hypertension, a life-threatening condition characterized by high blood pressure in the lung arteries, various animal models exist to mimic the human disease. nih.gov These include models induced by chemical agents like monocrotaline (MCT) or a combination of the vascular endothelial growth factor (VEGF) receptor blocker SU5416 and hypoxia, which lead to vascular remodeling and inflammation characteristic of the disease. thoracickey.comnih.gov There are no specific studies found that evaluate this compound or its derivatives in these or other relevant preclinical models for either inflammation or pulmonary hypertension.

Assessment of Therapeutic Efficacy and Bioactivity

The assessment of therapeutic efficacy involves determining whether a compound can produce a desired therapeutic effect in a disease model. Bioactivity refers to the effect a substance has on a living organism. While derivatives of the closely related structure 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and screened for antioxidant and anticancer bioactivities, the therapeutic efficacy and specific bioactivity related to anti-inflammatory or pulmonary hypertension indications for this compound itself remain uninvestigated in the available literature. nih.govresearchgate.net

Mechanisms of Action and Molecular Interactions of 3 4 Methoxyphenyl Propanohydrazide

Cellular and Subcellular Mechanisms Underlying Biological Activity

While direct studies on the cellular and subcellular mechanisms of 3-(4-Methoxyphenyl)propanohydrazide are limited, research on its synthesized derivatives has begun to shed light on their biological effects, particularly their potential as anticancer agents. A study involving a series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide investigated their cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.govresearchgate.netktu.edu In general, the synthesized compounds exhibited relatively low activity against these cancer cell lines. nih.gov

There is currently no specific information available in the scientific literature detailing the induction of cell cycle arrest by this compound.

Specific studies on the inhibition of DNA synthesis by this compound have not been identified in the reviewed literature. However, some derivatives of 1,3,4-thiadiazole, a class of compounds that can be synthesized from hydrazide derivatives, have been noted for their potential to interfere with processes related to DNA replication, suggesting a possible, though unconfirmed, area for future investigation for derivatives of this compound. semanticscholar.org

There is no direct evidence in the available literature to suggest that this compound modulates specific targeted biomarkers. The anticancer activity of its derivatives has been assessed through general cytotoxicity assays, such as the MTT assay, which measures cell viability. nih.govresearchgate.netktu.edu One of the most active derivatives identified was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which showed notable activity against the glioblastoma U-87 cell line. nih.govresearchgate.netlsmu.lt

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound Name | Target Cell Line | Effect |

|---|---|---|

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Human glioblastoma U-87 | Identified as the most active compound against this cell line in the series. nih.govresearchgate.netlsmu.lt |

| General derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide | Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 | Generally more cytotoxic against U-87 than MDA-MB-231 cell lines. nih.govresearchgate.netktu.edu |

Molecular Target Identification and Validation

The specific molecular targets of this compound have not been identified or validated in the available scientific literature. Research has primarily focused on the synthesis of its derivatives and initial screening for biological activities such as antioxidant and anticancer effects. nih.govresearchgate.netktu.edu

There is no information currently available regarding the protein binding interactions and affinity of this compound.

There are no specific studies detailing the modulation or inhibition of enzyme active sites by this compound.

Receptor Allosteric Modulation (e.g., Mu-Opioid Receptor)

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site where endogenous ligands or primary agonists/antagonists bind. This binding induces a conformational change in the receptor, which in turn can alter the affinity and/or efficacy of the orthosteric ligand. Positive allosteric modulators (PAMs) enhance the effect of the orthosteric ligand, while negative allosteric modulators (NAMs) reduce it.

For a compound like this compound to act as an allosteric modulator of the mu-opioid receptor, it would need to possess a three-dimensional structure that allows it to bind to a specific allosteric pocket on the receptor. The methoxyphenyl group might engage in hydrophobic or aromatic stacking interactions within such a pocket, while the propanohydrazide moiety could form hydrogen bonds or other polar interactions.

Hypothetical Research Findings:

To confirm such activity, researchers would typically conduct a series of in vitro assays. Below is a hypothetical data table summarizing the types of results that would be expected if this compound were a positive allosteric modulator of the mu-opioid receptor.

| Assay Type | Parameter Measured | Expected Result with this compound |

| Radioligand Binding Assay | Change in affinity (Kd) of an orthosteric agonist (e.g., DAMGO) | Decrease in Kd, indicating increased binding affinity of the agonist |

| GTPγS Binding Assay | G-protein activation (EC50) by an orthosteric agonist | Decrease in EC50, indicating increased potency of the agonist |

| cAMP Inhibition Assay | Inhibition of adenylyl cyclase activity | Leftward shift in the dose-response curve of the agonist |

These hypothetical findings would demonstrate that the compound enhances the binding and signaling of the primary opioid agonist without activating the receptor on its own, a hallmark of allosteric modulation.

Quorum Sensing Interference in Microbial Contexts

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This is achieved through the production, release, and detection of signaling molecules called autoinducers. Interference with QS, also known as quorum quenching, is a promising anti-virulence strategy.

A molecule like this compound could potentially interfere with quorum sensing through several mechanisms:

Inhibition of Autoinducer Synthesis: It could act as an inhibitor of the enzymes responsible for producing autoinducer molecules.

Blocking Autoinducer Receptors: It could bind to the receptor protein that detects the autoinducer, thereby preventing the initiation of the QS signaling cascade. This could be through competitive binding at the active site or allosteric modulation of the receptor.

Degradation of Autoinducer Signals: While less likely for a small molecule, some compounds can catalyze the breakdown of signaling molecules.

The chemical structure of this compound, with its aromatic ring and flexible chain, could allow it to mimic the structure of certain autoinducers, such as N-acyl-homoserine lactones (AHLs), and competitively inhibit their binding to receptor proteins like LasR or RhlR in pathogens such as Pseudomonas aeruginosa.

Hypothetical Research Findings:

To investigate quorum sensing interference, researchers might use biosensor strains of bacteria that produce a detectable signal (e.g., light or pigment) in response to QS activation. The table below illustrates potential experimental outcomes if this compound were a quorum sensing inhibitor.

| Experiment | Microbial System | Measured Effect | Potential Interpretation |

| Violacein Inhibition Assay | Chromobacterium violaceum | Reduction in purple pigment production | Inhibition of the CviI/CviR quorum sensing system |

| Bioluminescence Assay | Vibrio harveyi | Decrease in light emission | Interference with the AI-1, AI-2, or CAI-1 signaling pathways |

| Gene Expression Analysis (qRT-PCR) | Pseudomonas aeruginosa | Downregulation of QS-controlled virulence genes (e.g., lasB, rhlA) | Disruption of the LasI/LasR and/or RhlI/RhlR quorum sensing circuits |

These hypothetical results would suggest that the compound can disrupt bacterial communication, potentially reducing the expression of virulence factors and biofilm formation without directly killing the bacteria, which could reduce the selective pressure for resistance development.

Computational Chemistry and Molecular Modeling of 3 4 Methoxyphenyl Propanohydrazide

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These studies are fundamental in structure-based drug design, helping to rationalize the biological activity of a compound and to identify key structural features responsible for its interaction with a target.

The primary goal of predicting ligand-target binding modes is to determine the most stable conformation of the ligand within the active site of a protein. This involves sampling a large number of possible orientations and conformations of the ligand and scoring them based on how well they fit energetically and sterically. For 3-(4-Methoxyphenyl)propanohydrazide, docking simulations would place the molecule into the binding pocket of a specific target protein, revealing its three-dimensional arrangement. The methoxyphenyl group, the propanohydrazide linker, and the terminal hydrazide moiety would each be positioned to maximize favorable interactions with the surrounding amino acid residues. The resulting poses provide a static snapshot of the likely binding event, which is the first step in understanding the compound's potential biological effect.

Once the binding mode is predicted, docking algorithms estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the target. This is often expressed as a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger and more stable interaction. These scores are calculated by summing the contributions of various intermolecular forces, such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

For derivatives of this compound, such as p-methoxycinnamoyl hydrazides, docking studies have been used to rank compounds based on their potential efficacy. For example, in a study targeting cancer cells, a derivative showed a high rerank score of -124.81, indicating a strong predicted binding affinity. impactfactor.org Such analyses are crucial for prioritizing compounds for further experimental testing.

Table 1: Illustrative Binding Affinity Data from Molecular Docking This table presents hypothetical docking scores for this compound against various protein targets to illustrate typical output from such studies.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | 350 nM |

| Monoamine Oxidase B (MAO-B) | 2V5Z | -7.9 | 850 nM |

| Estrogen Receptor Alpha (ER-α) | 2IOG | -9.2 | 120 nM |

A detailed analysis of the docked pose reveals the specific non-covalent interactions that stabilize the protein-ligand complex. These interactions are critical for molecular recognition and binding specificity. For this compound, key interactions would likely involve:

Hydrogen Bonds: The hydrazide group (-CONHNH2) is a potent hydrogen bond donor and acceptor, capable of forming strong bonds with polar amino acid residues like serine, threonine, or the peptide backbone.

Hydrophobic Interactions: The benzene ring of the methoxyphenyl group can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

Pi-Interactions: The aromatic ring can also participate in pi-pi stacking or pi-cation interactions with residues like phenylalanine, tyrosine, or histidine.

Identifying these interactions helps explain why the ligand binds to a particular target and provides a roadmap for chemical modifications to improve affinity and selectivity. nih.gov For instance, studies on other ligands have shown that hydrogen bonds with key residues like Tyr473 and Ser289 are crucial for agonist binding in certain receptors. nih.gov

Table 2: Predicted Interactions between this compound and a Hypothetical Active Site

| Functional Group of Ligand | Interacting Amino Acid | Interaction Type | Distance (Å) |

|---|---|---|---|

| Hydrazide (-NH2) | Aspartic Acid (Asp112) | Hydrogen Bond (Donor) | 2.9 |

| Carbonyl (-C=O) | Arginine (Arg120) | Hydrogen Bond (Acceptor) | 3.1 |

| Methoxy (B1213986) (-OCH3) | Serine (Ser353) | Hydrogen Bond (Acceptor) | 3.3 |

| Phenyl Ring | Phenylalanine (Phe404) | Pi-Pi Stacking | 4.5 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a more fundamental understanding of a molecule's properties based on its electronic structure. These methods are used to analyze electronic orbitals, predict reactivity, and confirm experimental data.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. nih.gov

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is easily polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govedu.krd Conversely, a large energy gap implies higher stability and lower chemical reactivity. edu.krd For related compounds, DFT calculations have determined energy gaps in the range of 3.7 to 3.9 eV, indicating significant stability. edu.krdniscpr.res.in

Table 3: Calculated Electronic Properties of this compound (Illustrative DFT B3LYP/6-311++G(d,p) Data)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.88 | Energy of the Lowest Unoccupied Molecular Orbital |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to create a detailed profile of a molecule's potential behavior. These descriptors provide quantitative measures of stability, reactivity, and electron-accepting or -donating capabilities. edu.krdresearchgate.net

Key reactivity descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov Hardness is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

These quantum parameters are invaluable for comparing the reactivity of different molecules and for predicting how a compound like this compound might behave in a chemical or biological environment. A higher chemical hardness and lower electrophilicity index would suggest greater stability.

Table 4: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Parameter | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.185 | High hardness suggests high stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.065 | High tendency to retain electrons |

| Electronegativity (χ) | -μ | 4.065 | Moderate electron-attracting capability |

Conformational Analysis and Geometrical Optimization

Conformational analysis of this compound involves identifying the molecule's stable three-dimensional arrangements and the energy barriers for interconversion between them. Geometrical optimization is the process of finding the lowest energy conformation, often referred to as the ground state geometry.

The solid-state conformation of this compound has been determined by X-ray crystallography. researchgate.net This experimental technique provides a precise measurement of bond lengths, bond angles, and torsion angles in the crystalline state. A key geometric parameter is the dihedral angle between the planar hydrazide group (C=O-NH-NH2) and the benzene ring, which has been reported to be 81.27(3)°. researchgate.net This near-perpendicular arrangement minimizes steric hindrance between the two moieties.

Geometrical optimization of this compound can be performed using various computational methods, such as Density Functional Theory (DFT). These calculations would typically start with the crystal structure geometry and then allow the molecule to relax to its lowest energy state in a simulated environment (e.g., in a vacuum or in a solvent). The optimized geometry provides theoretical values for bond lengths and angles, which can be compared with experimental data.

Table 1: Selected Geometrical Parameters of this compound from Crystal Structure Data researchgate.net

| Parameter | Value |

| Dihedral Angle (Hydrazide Group vs. Benzene Ring) | 81.27(3)° |

| C-O Bond Length (Methoxy) | Varies |

| C-N Bond Length (Hydrazide) | Varies |

| N-N Bond Length (Hydrazide) | Varies |

| C=O Bond Length (Hydrazide) | Varies |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time.

For this compound, MD simulations could be employed to understand its dynamic behavior in different environments, such as in aqueous solution or in the presence of a biological macromolecule. These simulations can reveal how the molecule's conformation changes over time and how it interacts with its surroundings.

A key application of MD simulations in drug discovery and molecular biology is to investigate the dynamic behavior of a small molecule (ligand) when bound to its biological target, typically a protein. nih.govstrath.ac.uk While there are no specific MD simulation studies available for this compound complexed with a target in the search results, the general methodology and the insights that can be gained are well-established from studies on related hydrazide and hydrazine (B178648) derivatives. nih.govresearchgate.netacs.org

MD simulations of a compound-target complex can provide information on:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation, one can assess the stability of the binding pose.

Key Interactions: MD simulations can identify and quantify the important non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Water Dynamics: The role of water molecules in mediating the interaction between the compound and the target can be investigated.

For instance, a hypothetical MD simulation of this compound bound to an enzyme active site could reveal the specific amino acid residues that form stable hydrogen bonds with the hydrazide group and the methoxyphenyl moiety.

MD simulations are particularly useful for analyzing the conformational changes and flexibility of both the small molecule and its biological target upon binding. nih.govacs.orgnih.gov The binding of a ligand can induce conformational changes in the protein, and conversely, the protein's flexibility can influence how the ligand binds.

Studies on other hydrazine derivatives have shown that MD simulations can reveal the flexibility of a ligand-binding pocket in a protein. nih.govacs.org This information is crucial for understanding how a protein can accommodate different ligands and for the design of more selective inhibitors.

In the context of this compound, an MD simulation could be used to explore:

Ligand Flexibility: How the torsional angles within the molecule fluctuate when it is bound to a target, compared to when it is free in solution.

Protein Flexibility: Which regions of the protein become more or less flexible upon binding of the compound. This can be quantified by calculating the root-mean-square fluctuation (RMSF) of the protein's atoms.

Induced Fit: Whether the binding of this compound induces a conformational change in the target protein, which might be necessary for its biological activity.

Advanced Analytical Method Development for Research Applications of 3 4 Methoxyphenyl Propanohydrazide

Chromatographic Techniques for Compound Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of 3-(4-Methoxyphenyl)propanohydrazide from impurities, starting materials, and other analytes. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's polarity and non-volatile nature. basicmedicalkey.com Reverse-phase (RP) HPLC is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase. basicmedicalkey.comsielc.com

A typical HPLC method for this compound would involve a C18 (ODS) column, which provides excellent separation for moderately polar compounds. basicmedicalkey.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. basicmedicalkey.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the efficient elution of the target compound while separating it from earlier and later eluting impurities. Detection is commonly achieved using a UV/Visible spectrophotometer, as the 4-methoxyphenyl (B3050149) group provides a strong chromophore. basicmedicalkey.com For quantitative analysis, a precise and reproducible sample introduction system is used, ensuring high precision. basicmedicalkey.com The method's selectivity can be fine-tuned by adjusting the mobile phase composition and pH to optimize the separation from closely related substances. basicmedicalkey.com

Table 1: Representative HPLC Parameters for Analysis of Aromatic Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilane), 3-5 µm particle size | Provides separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elutes the compound from the column. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. |

| Detector | UV/Visible (e.g., at 240 nm) | Detects the aromatic ring of the compound for quantification. |

| Injection Volume | 5 - 20 µL | Introduces a precise amount of sample for analysis. |

Gas Chromatography (GC) is another powerful separation technique, though its direct application to this compound may require derivatization. The hydrazide group imparts polarity and reduces volatility, which can lead to poor peak shape and thermal degradation in the heated GC inlet and column.

For related, more volatile compounds like 3-(4-hydroxy-3-methoxyphenyl)propanal, GC analysis is performed using capillary columns with non-polar stationary phases such as ZB-5 or DB-1. nist.govnist.gov To analyze this compound by GC, a derivatization step, such as silylation, could be employed to mask the polar N-H groups, thereby increasing volatility and thermal stability. The analysis would then proceed using a temperature-programmed oven to elute the derivatized compound, which would be detected by a Flame Ionization Detector (FID) or, for greater specificity, a mass spectrometer.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an essential tool for the analysis of this compound, providing precise mass measurements and structural information. It is often coupled with a chromatographic inlet (LC or GC) for enhanced specificity.

Tandem mass spectrometry (MS/MS) techniques offer exceptional sensitivity and selectivity for quantifying compounds in complex mixtures. nih.gov

LC-MS/MS is particularly well-suited for this compound. Following separation by HPLC, the compound enters the mass spectrometer, typically using an electrospray ionization (ESI) source, which is ideal for polar molecules. In positive ion mode, the protonated molecule [M+H]⁺ would be selected as the precursor ion in the first quadrupole. This ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored in the second quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for quantification, minimizing interference from matrix components. nih.gov

GC-MS/MS could be used following the derivatization of the compound. Electron ionization (EI) would generate a molecular ion and characteristic fragment ions. The mass spectrum of the related compound, 3-(4-Methoxyphenyl)propionic acid, shows a distinct fragmentation pattern that can be used for identification. nist.gov In a GC-MS/MS experiment, a specific precursor ion would be selected and fragmented to monitor a unique transition, providing a high degree of confidence in both identification and quantification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.gov This is a powerful tool for confirming the identity of this compound and for identifying unknown metabolites or degradation products in research applications. nih.gov Instruments like Time-of-Flight (ToF) and Orbitrap mass spectrometers can achieve mass resolutions exceeding 10,000, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions. nih.gov

For this compound (C₁₀H₁₄N₂O₂), the exact monoisotopic mass is 194.10553 Da. uni.lu HRMS can measure this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the compound's elemental composition. This technique is invaluable for structure elucidation and confirmation in synthesis and metabolism studies. nih.gov

Table 2: Predicted m/z Adducts for this compound in HRMS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 195.11281 |

| [M+Na]⁺ | 217.09475 |

| [M+K]⁺ | 233.06869 |

| [M+NH₄]⁺ | 212.13935 |

| [M-H]⁻ | 193.09825 |

Data sourced from PubChem predictions. uni.lu

Spectroscopic Characterization (Focusing on Research Applications)

Spectroscopic methods are used to elucidate and confirm the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy : This technique identifies the functional groups present in the molecule. For this compound, the IR spectrum would show characteristic stretching vibrations for the N-H bonds of the hydrazide group (typically in the 3300-3500 cm⁻¹ range), the C=O (amide I) bond (around 1650 cm⁻¹), and C-H bonds of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2950 cm⁻¹). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are arguably the most powerful tools for structural elucidation.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the methoxy-substituted ring, the singlet for the methoxy (B1213986) (-OCH₃) group protons, and the methylene (-CH₂-) protons of the propyl chain, as well as signals for the N-H protons of the hydrazide moiety.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the aromatic carbons, the methoxy carbon, the carbonyl carbon, and the aliphatic carbons.

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule. The 4-methoxyphenyl chromophore in this compound is expected to exhibit strong absorbance in the UV region, which is useful for quantitative analysis using HPLC with a UV detector. The position of the maximum absorbance (λ_max) is characteristic of the electronic structure of the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms.

In ¹H NMR, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic, aliphatic, methoxy, and hydrazide protons. The para-substituted benzene ring typically displays a characteristic AA'BB' system, resulting in two doublets in the aromatic region. The ethyl chain protons would appear as two triplets, while the methoxy group protons would be a sharp singlet. The protons on the hydrazide moiety (-CONHNH₂) can be variable, often appearing as broad singlets whose chemical shifts are dependent on solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the total number of carbons and their electronic environments. The spectrum of this compound would show signals for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), the methoxy carbon, and the two aliphatic carbons of the propyl chain.

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for the structural confirmation of this compound, based on established values for similar structural motifs. chemicalbook.comnih.gov

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ha) | 6.90 - 7.20 | Doublet | 2H |

| Aromatic (Hb) | 6.75 - 6.90 | Doublet | 2H |

| Methoxy (-OCH₃) | ~3.80 | Singlet | 3H |

| Methylene (-CH₂-Ar) | 2.85 - 2.95 | Triplet | 2H |

| Methylene (-CH₂-CO) | 2.50 - 2.65 | Triplet | 2H |

| Amide (-CONH-) | Variable (Broad) | Singlet | 1H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-O) | 157 - 160 |

| Aromatic (C-C) | 130 - 135 |

| Aromatic (CH) | 128 - 130 |

| Aromatic (CH) | 113 - 115 |

| Methoxy (-OCH₃) | 54 - 56 |

| Methylene (-CH₂-Ar) | 35 - 40 |

Furthermore, NMR spectroscopy is a powerful method for investigating dynamic processes such as tautomerism. Hydrazides can theoretically exist in equilibrium with their tautomeric form, the hydrazonic acid (or iminol). This hydrazide-hydrazone tautomerism involves the migration of a proton from the nitrogen atom to the carbonyl oxygen. While the hydrazide form is generally predominant, NMR studies at varying temperatures or in different solvents could reveal the presence of the minor tautomer. The appearance of a separate set of signals or the broadening of existing signals would indicate a chemical exchange process between the two forms, allowing for the study of this equilibrium.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule's functional groups.

For this compound, the IR spectrum provides clear evidence for its key structural features. The hydrazide functional group (-CONHNH₂) gives rise to several characteristic absorption bands. The N-H stretching vibrations of the -NH and -NH₂ groups typically appear as one or more bands in the region of 3200-3400 cm⁻¹. semanticscholar.orglibretexts.org The carbonyl (C=O) stretching vibration, known as the Amide I band, is a strong and sharp absorption that is one of the most readily identifiable peaks in the spectrum, typically occurring around 1630-1680 cm⁻¹. derpharmachemica.com Additionally, the N-H bending vibration (Amide II band) is observed in the 1550-1650 cm⁻¹ region.

Other important functional groups also have distinct IR absorptions. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations at 1450-1600 cm⁻¹. The aliphatic C-H bonds of the methylene groups in the propyl chain show strong stretching absorptions in the 2850-2960 cm⁻¹ range. pressbooks.pub Finally, the C-O stretching of the methoxy group on the benzene ring produces a characteristic band, typically around 1240-1260 cm⁻¹ (asymmetric stretch) and near 1030-1040 cm⁻¹ (symmetric stretch).

The following table summarizes the principal IR absorption bands expected for this compound, which collectively confirm its molecular structure.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazide (N-H) | Stretching | 3200 - 3400 | Medium-Strong |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretching | 2850 - 2960 | Strong |

| Hydrazide (C=O) | Amide I Stretch | 1630 - 1680 | Strong |

| Aromatic (C=C) | In-ring Stretch | 1450 - 1600 | Medium-Variable |

| Hydrazide (N-H) | Amide II Bend | 1550 - 1650 | Medium-Strong |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

1.1. What synthetic routes are commonly employed to prepare 3-(4-Methoxyphenyl)propanohydrazide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves condensation reactions between 3-(4-methoxyphenyl)propanoic acid derivatives and hydrazine. For example, hydrazine hydrate can react with methyl 3-(4-methoxyphenyl)propanoate under reflux in ethanol, yielding the hydrazide. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of ester to hydrazine), solvent polarity (ethanol or methanol), and temperature (60–80°C). Purity (>95%) is achieved via recrystallization from ethanol/water mixtures .

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Ethanol | 70–85% |

| Temperature | 70°C | - |

| Reaction Time | 6–8 hours | - |

1.2. How can the structural integrity of this compound be verified post-synthesis?

Methodological Answer:

Use a combination of spectroscopic techniques:

- 1H/13C-NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for 1H; ~55 ppm for 13C) and hydrazide NH signals (δ ~9–10 ppm).

- FTIR : Identify N–H stretches (~3200–3300 cm⁻¹) and carbonyl vibrations (~1640–1660 cm⁻¹).

- Mass Spectrometry : Match the molecular ion peak to the calculated exact mass (180.20 g/mol; error < 2 ppm) .

Advanced Research Questions

2.1. What strategies enhance the bioactivity of this compound derivatives, particularly in anticancer applications?

Methodological Answer:

Structural modifications at the hydrazide moiety significantly impact bioactivity. For example:

- Thiadiazole/Triazole Incorporation : Cyclocondensation with CS₂ or thiocarbamides introduces heterocycles, improving cytotoxicity. A derivative with a thiadiazole moiety showed IC₅₀ = 12 µM against glioblastoma U-87 cells, outperforming parent compounds .

- Hybridization with Pharmacophores : Conjugation with naphthalene or isoindoline-1,3-dione enhances membrane permeability and target binding.

| Derivative | Cell Line (IC₅₀) | Mechanism |

|---|---|---|

| Thiadiazole hybrid | U-87: 12 µM | Apoptosis induction |

| Naphthalene-conjugated | MDA-MB-231: 28 µM | ROS generation |

2.2. How do computational models predict the antioxidant potential of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations assess radical scavenging capacity:

- HOMO-LUMO Analysis : Low energy gaps (ΔE < 4 eV) correlate with high electron-donating ability.

- Bond Dissociation Energy (BDE) : BDE < 85 kcal/mol for O–H bonds indicates favorable radical quenching. Experimentally, derivatives with DPPH scavenging IC₅₀ = 18 µM (vs. ascorbic acid: 25 µM) align with computational predictions .

2.3. What analytical challenges arise in resolving contradictory bioactivity data across studies?

Methodological Answer:

Discrepancies often stem from:

- Purity Variability : HPLC with UV detection (λ = 254 nm) ensures >98% purity, avoiding false positives from impurities.

- Assay Conditions : Standardize DPPH (pH 7.4) and MTT assays (24–48 hr incubation) to minimize protocol-driven variability. For example, a 10% DMSO concentration in MTT assays artificially inflated IC₅₀ values by 15% in one study .

Methodological Best Practices

3.1. How should researchers design dose-response studies for hydrazide derivatives in oxidative stress models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.